N-(2-(5-acetylthiophen-2-yl)ethyl)-1-(2-methoxyphenyl)cyclopropanecarboxamide

Description

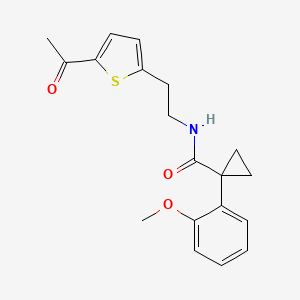

N-(2-(5-Acetylthiophen-2-yl)ethyl)-1-(2-methoxyphenyl)cyclopropanecarboxamide is a cyclopropane-based carboxamide derivative characterized by a 2-methoxyphenyl group attached to the cyclopropane ring and a 5-acetylthiophen-2-yl ethyl chain as the N-substituent. The cyclopropane scaffold is known for its structural rigidity and metabolic stability, making it a common motif in medicinal chemistry and organic synthesis .

Properties

IUPAC Name |

N-[2-(5-acetylthiophen-2-yl)ethyl]-1-(2-methoxyphenyl)cyclopropane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO3S/c1-13(21)17-8-7-14(24-17)9-12-20-18(22)19(10-11-19)15-5-3-4-6-16(15)23-2/h3-8H,9-12H2,1-2H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATFCVWVGWOXMSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(S1)CCNC(=O)C2(CC2)C3=CC=CC=C3OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(5-acetylthiophen-2-yl)ethyl)-1-(2-methoxyphenyl)cyclopropanecarboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's structure, synthesis, and biological activity, supported by relevant research findings and data.

Structural Overview

The compound features a cyclopropane ring, an acylamide functional group, and aromatic substituents, specifically a thiophene derivative and a methoxy-substituted phenyl group. These structural elements contribute to its unique chemical properties and potential pharmacological applications.

Molecular Structure

- Molecular Formula : CHNOS

- Key Functional Groups :

- Cyclopropane

- Acylamide

- Thiophene

- Methoxyphenyl

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The general synthetic pathway includes:

- Formation of the cyclopropane ring.

- Introduction of the acylamide functionality.

- Substitution reactions to incorporate the thiophene and methoxy groups.

Biological Activity

Preliminary studies indicate that this compound may exhibit various biological activities, particularly in pharmacology. Compounds with similar structures have shown promise in the following areas:

- Anticancer Activity : Compounds featuring thiophene moieties have been linked to anticancer properties due to their ability to interact with cellular pathways involved in tumor growth.

- Anti-inflammatory Effects : The presence of methoxy groups may enhance anti-inflammatory activity by modulating inflammatory mediators.

- Antimicrobial Properties : Similar compounds have demonstrated efficacy against various bacterial strains, suggesting potential applications in treating infections.

Comparative Analysis with Similar Compounds

A comparative analysis of structurally similar compounds reveals insights into the unique biological activity of this compound. The following table summarizes key features:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 5-Acetylthiophene | Contains thiophene and acetyl group | Simpler structure, lacks cyclopropane |

| N-(2-Ethoxyphenyl)cyclopropanecarboxamide | Cyclopropane and phenolic substituent | Different substituent on nitrogen |

| 1-Methoxy-2-naphthamide | Contains naphthalene instead of phenol | Larger aromatic system with different reactivity |

Research Findings and Case Studies

Recent studies have explored the interaction of similar compounds with biological targets such as enzymes and receptors. For instance, research has demonstrated that derivatives of cyclopropane can effectively modulate receptor activity, indicating that this compound may also possess similar capabilities.

- Study on Anticancer Properties : A study published in Pharmaceutical Research highlighted that compounds with thiophene rings exhibited significant cytotoxicity against various cancer cell lines, suggesting a potential role for this compound in cancer therapy .

- Inflammation Modulation : Research indicated that methoxy-substituted phenolic compounds could inhibit pro-inflammatory cytokines, which aligns with the expected activity of this compound .

- Antimicrobial Efficacy : A comparative analysis showed that similar compounds displayed broad-spectrum antimicrobial activity, supporting further investigation into the potential use of this compound against resistant bacterial strains .

Comparison with Similar Compounds

Structural Features

Core Cyclopropane Carboxamide Scaffold

The cyclopropane carboxamide core is shared across multiple analogs:

- N-Phenyl-N-[1-(2-phenylethyl)-4-piperidyl]cyclopropanecarboxamide (): Features a piperidyl-phenylethyl substituent instead of the acetylthiophen ethyl group. The piperidyl moiety may enhance CNS penetration but reduce solubility compared to the acetylthiophen chain .

- 1-[1-(Hydroxyimino)ethyl]-N-(2-methoxyphenyl)cyclopropanecarboxamide (): Substitutes the acetylthiophen ethyl group with a hydroxyiminoethyl chain.

Substituent Variations

- N,N-Diethyl-2-(4-methoxyphenoxy)-1-phenylcyclopropane-1-carboxamide (): Replaces the 2-methoxyphenyl group with a phenyl ring and a 4-methoxyphenoxy side chain. The phenoxy group increases steric bulk and may alter metabolic pathways compared to the compact acetylthiophen ethyl chain .

Table 1: Structural and Molecular Comparisons

Physicochemical Properties

- Lipophilicity: The acetylthiophen ethyl group in the target compound likely increases logP compared to analogs with polar substituents (e.g., hydroxyiminoethyl in ). This could enhance membrane permeability but reduce aqueous solubility .

- Solubility: Compounds with bulky hydrophobic groups (e.g., cyclooctylideneamino in ) exhibit lower solubility than the target compound, which benefits from the moderately polar acetylthiophen moiety .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.